

Commercial availability and suppliers of (4-Methoxy-3-Methylphenyl)Methanol

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Compound of Interest

Compound Name: (4-Methoxy-3-Methylphenyl)Methanol

Cat. No.: B049793

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An In-Depth Technical Guide to **(4-Methoxy-3-Methylphenyl)Methanol** for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(4-Methoxy-3-methylphenyl)methanol, also known as 3-methyl-4-methoxybenzyl alcohol, is a substituted aromatic alcohol that serves as a crucial and versatile building block in organic synthesis. Its unique structure, featuring a reactive benzyl alcohol moiety and a decorated phenyl ring, makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. The strategic positioning of the methoxy, methyl, and hydroxymethyl groups on the benzene ring offers multiple avenues for synthetic elaboration, enabling the construction of diverse molecular architectures for novel therapeutic agents and research compounds.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical is paramount before its inclusion in any research or development workflow. These identifiers are critical for accurate sourcing, regulatory compliance, and experimental documentation.

Property	Value	Source
CAS Number	114787-91-6	[1] [2] [3]
Molecular Formula	C ₉ H ₁₂ O ₂	[1] [2] [4]
Molecular Weight	152.19 g/mol	[2]
IUPAC Name	(4-methoxy-3-methylphenyl)methanol	[2]
Synonyms	4-Methoxy-3-methylbenzyl alcohol, Benzenemethanol, 4-methoxy-3-methyl-	[2]
Appearance	Solid	[1] [4]
Boiling Point	258.3°C at 760 mmHg	[4]
Density	1.096 g/cm ³ (at 15°C)	[4]

Commercial Availability and Sourcing

(4-Methoxy-3-methylphenyl)methanol is available from several commercial suppliers, primarily for research and development purposes. The terms of sale and the level of quality assurance can vary significantly between suppliers, which is a critical consideration for experimental reproducibility and scaling.

Supplier	Product Designation	Notes
Sigma-Aldrich	(4-Methoxy-3-methylphenyl)methanol, AldrichCPR	Part of a collection for early discovery researchers. The buyer is responsible for confirming product identity and purity as analytical data is not collected by the supplier. The product is sold "AS-IS" without warranties of merchantability or fitness for a particular purpose. [1]
Matrix Scientific	(4-Methoxy-3-methylphenyl)methanol	Listed as a catalog item. [3]
MySkinRecipes	(4-methoxy-3-methylphenyl)methanol, ≥95%	Provides specifications for purity (94.5-100%) and confirms structure via Infrared Spectrum and NMR. [4]

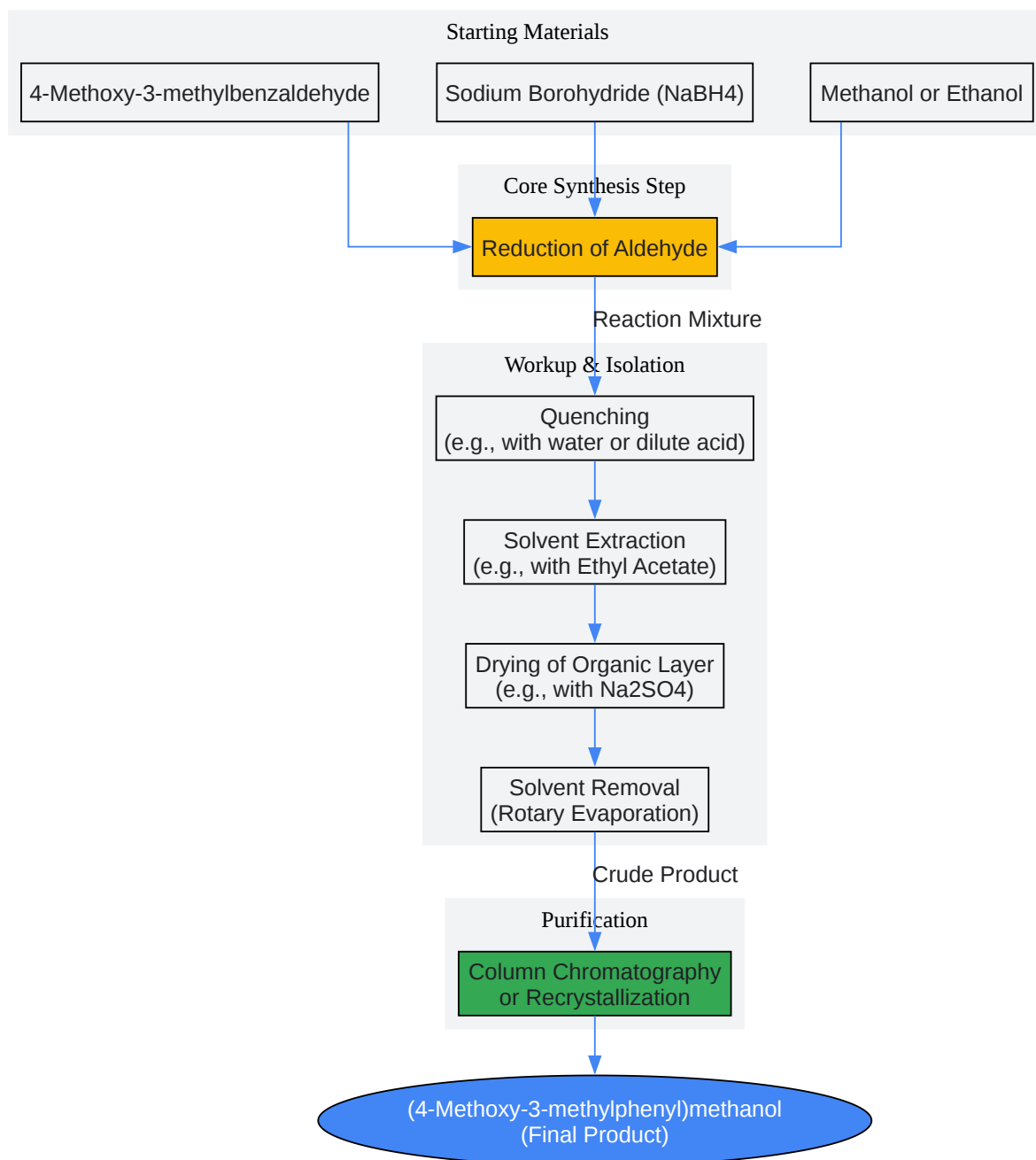
Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich highlights a common scenario in early-stage research where a wide variety of novel compounds are made available quickly, but the onus of quality control falls entirely on the end-user. For applications in drug development, especially those approaching preclinical stages, sourcing from a supplier like MySkinRecipes that provides a certificate of analysis with spectroscopic data is the more prudent choice to ensure purity and structural integrity from the outset.

Synthetic Pathways and Methodologies

The synthesis of **(4-Methoxy-3-methylphenyl)methanol** is typically achieved through the reduction of the corresponding aldehyde, 4-methoxy-3-methylbenzaldehyde. This is a robust and high-yielding transformation widely used in both academic and industrial laboratories due to the commercial availability of the aldehyde precursor and the efficiency of modern reducing agents.

Generalized Synthetic Workflow

A common and reliable method involves the reduction of 4-methoxy-3-methylbenzaldehyde using a hydride-based reducing agent such as sodium borohydride (NaBH_4). This approach is favored for its operational simplicity, mild reaction conditions, and high chemoselectivity, as NaBH_4 typically does not reduce other functional groups like esters or amides that might be present in more complex substrates.



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Caption: Synthetic workflow for **(4-Methoxy-3-methylphenyl)methanol**.

Step-by-Step Protocol: Reduction of 4-Methoxy-3-methylbenzaldehyde

This protocol is a self-validating system; successful execution will yield a product whose analytical data (NMR, IR, MS) should match literature values, confirming both the reaction's success and the product's identity.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-3-methylbenzaldehyde in a suitable alcohol solvent (e.g., methanol or ethanol) at room temperature.
- **Cooling:** Cool the solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the hydride addition, preventing potential side reactions.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH_4) to the stirred solution in small portions. The slow addition is crucial for maintaining temperature control.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting aldehyde. The disappearance of the starting material indicates reaction completion.
- **Quenching:** Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at 0°C to destroy any excess NaBH_4 .
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.
- **Washing and Drying:** Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).
- **Concentration:** Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the final, high-purity **(4-Methoxy-3-methylphenyl)methanol**.^[5]

Role in Drug Discovery and Development

Substituted benzyl alcohols like **(4-Methoxy-3-methylphenyl)methanol** are foundational intermediates in medicinal chemistry.^[6] Their value stems from the reactivity of the benzylic hydroxyl group, which can be readily transformed into a variety of other functional groups.

- Precursor to Active Pharmaceutical Ingredients (APIs): This molecule serves as a key fragment or starting material for the synthesis of more complex APIs. The aromatic ring provides a rigid scaffold that can be further functionalized, while the benzyl alcohol group can be oxidized to an aldehyde or carboxylic acid, etherified, or converted into a leaving group for nucleophilic substitution.^[6]
- Linker Chemistry: In the development of complex therapeutics like antibody-drug conjugates (ADCs) or PROTACs, derivatives of this molecule can be used as part of the linker that connects the payload to the targeting moiety.

Quality Control and Analytical Characterization

Rigorous analytical characterization is non-negotiable in drug development to ensure the identity, purity, and stability of any synthetic intermediate.

Technique	Purpose	Expected Observations
Nuclear Magnetic Resonance (NMR)	Structural Elucidation	^1H and ^{13}C NMR spectra will confirm the connectivity of atoms and the presence of key functional groups (e.g., aromatic protons, methoxy group, methyl group, CH_2OH group). Conformance to the expected structure is a primary release criterion. [4]
Infrared (IR) Spectroscopy	Functional Group Identification	The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol (broad peak $\sim 3300\text{ cm}^{-1}$) and C-O stretches. [4]
Mass Spectrometry (MS)	Molecular Weight Verification	Techniques like GC-MS can confirm the molecular weight of the compound (152.19 g/mol) and provide fragmentation patterns that support the proposed structure. [2]
High-Performance Liquid Chromatography (HPLC)	Purity Assessment	HPLC is used to determine the purity of the compound by separating it from any residual starting materials or byproducts. A high-purity sample will show a single major peak.

Generic HPLC Protocol for Purity Analysis

This protocol is adapted from established methods for similar aromatic alcohols and serves as a robust starting point for quality control.[\[7\]](#)

- Column: Use a reverse-phase column (e.g., C18, 4.6 x 250 mm, 5 μm).

- **Mobile Phase:** A gradient of acetonitrile and water is typically effective. For MS compatibility, use 0.1% formic acid in both solvents. A common gradient might be 10% to 90% acetonitrile over 20 minutes.
- **Flow Rate:** Set to 1.0 mL/min.
- **Detection:** Use a UV detector set to a wavelength where the aromatic ring absorbs, typically around 254 nm or 280 nm.
- **Sample Preparation:** Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.
- **Analysis:** Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when handling any chemical reagent.

GHS Hazard Information

- **Hazard Statements:** Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[2] May also cause respiratory irritation.[2]
- **Pictograms:** GHS07 (Exclamation Mark).[1]
- **Signal Word:** Warning.[1][2]

Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Handle in a well-ventilated area, preferably within a chemical fume hood.[8]
- **Eye/Face Protection:** Wear tightly fitting safety goggles or a face shield.[8]
- **Skin Protection:** Wear impervious gloves (e.g., nitrile) and a lab coat.[9]
- **Respiratory Protection:** If working with fine powders or in an area with poor ventilation, use a respirator.[8]

Storage Recommendations

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides. [9]

Conclusion

(4-Methoxy-3-methylphenyl)methanol is a readily accessible and synthetically valuable building block for chemical research and pharmaceutical development. While its commercial availability is primarily geared towards R&D, researchers must exercise due diligence in verifying the purity of the material, especially when sourced from suppliers that do not provide comprehensive analytical data. Its straightforward synthesis and versatile reactivity make it an important tool in the arsenal of the modern synthetic chemist, enabling the creation of novel and complex molecular entities. Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the material.

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